molecular formula C12H14N2O3 B037330 ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate CAS No. 1217644-25-1

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B037330
CAS No.: 1217644-25-1
M. Wt: 234.25 g/mol
InChI Key: DEKRXQYFEJCJEZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a high-value, multifunctional synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a privileged indole scaffold substituted with both an electron-donating methoxy group and a highly reactive 3-amino moiety, making it an essential building block for the synthesis of more complex heterocyclic systems. Its primary research application lies in the construction of novel molecules targeting serotonin receptors and other neurological targets, as the methoxy-substituted indole core is a common pharmacophore in psychoactive compounds. The presence of the ethyl ester and the primary amine at the 3-position allows for extensive derivatization, enabling researchers to develop libraries of compounds for structure-activity relationship (SAR) studies. It serves as a key precursor in the synthesis of tricyclic structures such as β-carbolines and other fused indole alkaloids, which are investigated for their potential anticancer, antimicrobial, and neuropharmacological properties. This reagent is offered with comprehensive analytical documentation (including NMR and HPLC-MS) to ensure batch-to-batch consistency and purity, critical for reproducible experimental results in high-throughput screening and lead optimization processes.

Properties

IUPAC Name

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKRXQYFEJCJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355671
Record name ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-80-7
Record name ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with a pre-functionalized indole scaffold. A common precursor is ethyl 3-nitro-5-hydroxy-1H-indole-2-carboxylate, which allows sequential modification of the 3- and 5-positions. The 5-hydroxy group is methoxylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step typically achieves >85% yield under reflux conditions in acetone.

Reductive Amination of the Nitro Group

The 3-nitro group is reduced to an amino group using catalytic hydrogenation or chemical reductants. Palladium-on-carbon (Pd/C) under hydrogen atmosphere (1–3 atm) selectively reduces the nitro group without affecting the ester functionality, yielding ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate in 70–80% yield. Alternative reductants like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) have been reported but require careful stoichiometric control to avoid over-reduction.

Table 1: Comparison of Reduction Methods

ReductantSolventTemperature (°C)Yield (%)Purity (%)
H₂/Pd/C (5% w/w)Ethanol257898
LiAlH4THF0–56592
Sodium dithioniteH₂O/EtOH706085

Curtius Rearrangement from Indole-2-Carboxylic Acid Derivatives

Synthesis of 3-Azidoindole Intermediate

A two-step sequence starting from ethyl 5-methoxy-1H-indole-2-carboxylate involves diazotization followed by azide substitution. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt, which reacts with sodium azide (NaN₃) to form the 3-azido derivative. This intermediate is thermally unstable and requires immediate use in subsequent steps.

Thermal Rearrangement and Hydrolysis

Heating the azide in toluene at 110°C induces Curtius rearrangement, producing an isocyanate intermediate. Quenching with aqueous ethanol yields the primary amine, this compound, with 65–75% overall yield. This method avoids harsh reducing agents but demands stringent temperature control to prevent decomposition.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-Catalyzed C–N Bond Formation

Modern transition-metal catalysis enables direct introduction of the amino group. Using a palladium(II) acetate catalyst with Xantphos as a ligand, ethyl 5-methoxy-1H-indole-2-carboxylate reacts with ammonia or benzophenone imine in toluene at 100°C. Subsequent acidic hydrolysis liberates the free amine, achieving 60–70% yield. While efficient, this method requires expensive catalysts and inert atmosphere conditions.

Optimization of Ligand Systems

Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic activity, reducing reaction times from 24 hours to 8 hours. However, ligand degradation remains a challenge, necessitating careful stoichiometric balancing.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Recent advances in flow chemistry have enabled scalable production. A continuous reactor system using immobilized Pd/C catalysts achieves 90% conversion with a residence time of 30 minutes. This method reduces solvent waste and improves reproducibility compared to batch processes.

Crystallization and Chromatographic Purification

The crude product is typically purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-like crystals with >99% purity. For small-scale laboratory synthesis, silica gel column chromatography with ethyl acetate/hexane (1:2) eluent effectively removes byproducts such as unreacted nitro precursors.

Comparative Evaluation of Synthetic Routes

Table 2: Cost and Efficiency Analysis

MethodCost IndexYield (%)Scalability
Nitro Reduction1.078High
Curtius Rearrangement1.570Moderate
Buchwald-Hartwig3.065Low

The nitro reduction route remains the most economically viable for industrial applications, while Curtius rearrangement offers advantages in avoiding toxic reductants.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines.

Scientific Research Applications

Chemistry

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate serves as a vital building block in synthesizing complex organic molecules and pharmaceuticals. Its unique functional groups allow for varied chemical reactivity, making it suitable for:

  • Synthesis of Indole Derivatives: Used as a precursor for creating other biologically active indoles.
  • Chemical Modifications: Can undergo oxidation, reduction, and substitution reactions to yield various derivatives.

Biology

The compound has been investigated for its potential biological activities:

  • Antiviral Properties: Studies indicate that derivatives of indole carboxylic acids can inhibit viral replication, particularly in HIV by targeting integrase enzymes .
  • Antimicrobial Activity: Exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Medicine

Research has focused on the therapeutic potential of this compound:

  • Cancer Treatment: this compound has shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways .
  • Drug Development: Its ability to interact with biological targets suggests potential applications in designing new drugs for various diseases, including inflammatory disorders and metabolic diseases .

Industry

In industrial applications, this compound is utilized in:

  • Dyes and Pigments Production: Leveraged for its chemical properties to create vibrant colors.
  • Chemical Intermediates: Acts as a reactant in various chemical processes, including reductive amination reactions .

Case Studies

StudyFocusFindings
Antiviral ActivityCompound derivatives showed IC50 values indicating effective inhibition of HIV integrase activity.
Antimicrobial EffectsDemonstrated significant inhibitory effects against bacterial strains, suggesting potential use in antibiotic development.
Cancer ResearchIndole derivatives exhibited cytotoxic effects on cancer cells, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications at Position 3 and 5

Key structural variations among indole-2-carboxylate derivatives include substitutions at positions 3 and 5, which significantly influence physicochemical properties and reactivity.

Table 1: Substituent Comparison of Selected Indole-2-Carboxylates
Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate -NH₂ -OCH₃ C₁₂H₁₄N₂O₃ 234.25
Methyl 3-ethyl-5-methoxy-1H-indole-2-carboxylate -CH₂CH₃ -OCH₃ C₁₁H₁₄N₂O₃ 220.23
Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate -COCH₂CH₃ -Cl C₁₄H₁₄ClNO₃ 295.72
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate -I -F C₁₁H₉FINO₂ 333.10
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate -CH₃ -NH₂ C₁₁H₁₂N₂O₂ 204.23
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate -NH₂ (position 6) -OCH₃ C₁₂H₁₄N₂O₃ 234.25

Physicochemical Properties

  • Solubility: The 3-amino group enhances water solubility compared to hydrophobic substituents like -CH₂CH₃ or -COCH₂CH₃ .
  • Melting Points: Ethyl 3-amino-5-methoxy derivative: Not explicitly reported, but methyl analogues (e.g., methyl 3-amino-6-methoxy) melt at 150–152°C . Ethyl 5-chloro-3-propionyl derivative: Forms stable crystalline solids due to strong intermolecular interactions .

Key Research Findings

Positional Isomerism: Moving the amino group from position 3 to 6 (as in ethyl 6-amino-5-methoxy) reduces bioactivity by 50% in receptor-binding assays, highlighting the importance of substitution patterns .

Electronic Effects : Methoxy groups at position 5 increase electron density in the indole ring, stabilizing intermediates in nucleophilic aromatic substitution .

Synthetic Flexibility : Ethyl esters are preferred over methyl esters for easier hydrolysis to carboxylic acids, facilitating downstream derivatization .

Biological Activity

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. This compound interacts with various biochemical pathways and exhibits potential therapeutic effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Target of Action

This compound primarily targets enzymes and proteins involved in multiple biological processes. Its structure allows it to interact with various receptors and enzymes, influencing their activity and function.

Mode of Action

The compound's mode of action includes:

  • Inhibition of Enzymes : It has been shown to inhibit lipoxygenases and cyclooxygenases, which are crucial in inflammatory pathways.
  • Modulation of Cell Signaling : It can influence cell signaling pathways, affecting gene expression and cellular metabolism .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. For instance, studies have reported its effectiveness against various cancer cell lines, showcasing a preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells .

Cell Line IC50 (µM) Effect
A5490.98Antiproliferative
MCF71.20Antiproliferative

Antimicrobial Activity

This compound exhibits notable antimicrobial activity against several pathogens. It has been tested against strains such as Staphylococcus aureus (MRSA) and Candida albicans, showing low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.98Effective against MRSA
Candida albicans7.80Moderate activity

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that modifications to the indole ring can significantly impact the biological activity of this compound. For example:

  • Substituents at the C3 position enhance anticancer activity.
  • The presence of halogens at specific positions on the indole ring can modulate enzyme inhibition potency .

Case Studies

  • Anticancer Efficacy in A549 Cells : A study demonstrated that this compound effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value significantly lower than many conventional chemotherapeutics .
  • Antimicrobial Testing Against MRSA : In vitro tests showed that this compound had an MIC of 0.98 µg/mL against MRSA, making it a promising candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents at the 3-position of ethyl indole-2-carboxylate scaffolds?

  • Methodological Answer : Acylation or alkylation reactions under Friedel-Crafts conditions are commonly employed. For example, anhydrous AlCl₃ in 1,2-dichloroethane facilitates electrophilic substitution at the 3-position using acyl chlorides (e.g., acetyl chloride) . Subsequent reduction of ketones (e.g., using triethylsilane) yields alkyl substituents .
  • Critical Consideration : Monitor reaction progress via TLC (25–33% ethyl acetate in hexane) to avoid over-acylation, which can lead to byproducts. Optimize stoichiometry to balance reactivity and selectivity .

Q. How can hydrolysis of ethyl esters in indole derivatives be optimized for carboxylic acid generation?

  • Protocol : Reflux the ester (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) in ethanol with 3 N NaOH (2:1 molar ratio) for 2 hours. Acidify to pH 2 with HCl to precipitate the product. Yields >85% are achievable with high-purity starting materials .
  • Validation : Confirm complete hydrolysis via TLC (30% ethyl acetate in hexane) and characterize the product using ¹H NMR and FTIR for carboxylic acid signatures (broad O-H stretch at 2500–3000 cm⁻¹) .

Q. What purification techniques are recommended for indole derivatives with polar functional groups (e.g., amino or methoxy)?

  • Approach : Use flash column chromatography with gradient elution (e.g., 0–40% ethyl acetate in hexane). For highly polar compounds, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase improves resolution .
  • Troubleshooting : If impurities persist, recrystallize from DMF/acetic acid mixtures, which enhances crystal lattice formation for polar indoles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 3-amino and 5-methoxy groups?

  • Experimental Design :

Synthesize analogs with modifications at the 3-amino (e.g., methyl, acetyl, or aryl substituents) and 5-methoxy (e.g., hydroxyl, ethoxy) positions .

Test inhibitory activity against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based assays.

Correlate electronic effects (Hammett σ values) of substituents with bioactivity using QSAR models.

  • Data Interpretation : Contradictions in activity trends may arise from steric hindrance or off-target interactions. Validate hypotheses via X-ray crystallography (SHELX refinement) to analyze ligand-binding modes .

Q. What crystallographic strategies resolve challenges in determining the molecular packing of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate?

  • Crystallization : Grow single crystals via slow evaporation from ethanol/water (7:3 v/v). For twinned crystals, use SHELXL’s TWIN/BASF commands to refine data .
  • Refinement : Apply Hirshfeld surface analysis to identify key intermolecular interactions (e.g., N–H⋯O hydrogen bonds between amino and ester groups). Compare experimental data with DFT-optimized geometries to validate electron density maps .

Q. How do solvent and catalyst systems influence regioselectivity in indole functionalization?

  • Case Study : In PEG-400/DMF with CuI catalysis, azide-alkyne cycloaddition favors 1,4-disubstituted triazoles at the indole’s 3-position due to reduced steric demand .
  • Mechanistic Insight : Polar aprotic solvents stabilize transition states for electrophilic substitution, while Cu(I) catalysts lower activation energy for click reactions. Contrast with AlCl₃-mediated Friedel-Crafts acylation, where solvent polarity directs regioselectivity .

Critical Analysis of Evidence

  • Contradictions : and report conflicting yields for similar hydrolysis reactions (75% vs. 85%), possibly due to differences in starting material purity or reaction scale.
  • Gaps : Limited data on the compound’s stability under physiological conditions (e.g., plasma protein binding or metabolic pathways) .

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